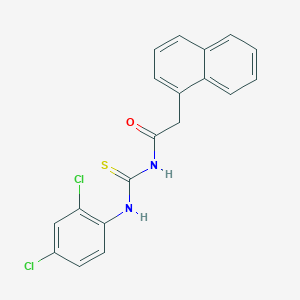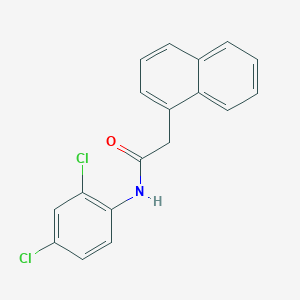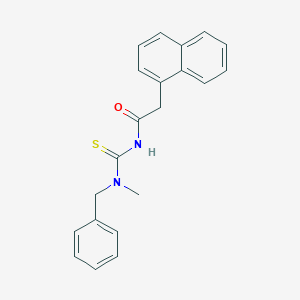![molecular formula C22H20N2OS B320388 N-[[methyl-(phenylmethyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide](/img/structure/B320388.png)
N-[[methyl-(phenylmethyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[methyl-(phenylmethyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide is a member of biphenyls.
Scientific Research Applications
Synthesis and Characterization
N-[[methyl-(phenylmethyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide and its derivatives have been extensively studied in the field of organic chemistry, particularly focusing on their synthesis and characterization. For instance, Lahtinen et al. (2014) synthesized various sulfanilamide derivatives including compounds closely related to N-[[methyl-(phenylmethyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide, and characterized them using methods like IR, NMR, and X-ray diffraction (Lahtinen et al., 2014).
Antimicrobial Studies
These derivatives have been screened for their antimicrobial properties. In the study by Lahtinen et al., various sulfanilamide derivatives were tested for antibacterial and antifungal activities against multiple strains. However, the study found no significant antibacterial activity with the introduction of the benzene ring to the molecule, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).
Applications in Materials Science
In the field of materials science, compounds similar to N-[[methyl-(phenylmethyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide have been used in the synthesis of novel materials. For example, Butt et al. (2005) synthesized new diamines, including those with structures akin to N-[[methyl-(phenylmethyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide, and used them to create polyimides with diverse properties, such as solubility in organic solvents and high thermal stability (Butt et al., 2005).
Environmental Applications
In environmental science, derivatives of N-[[methyl-(phenylmethyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide have been investigated for their potential in pollutant removal. Rahman and Nasir (2019) utilized a compound structurally similar to N-[[methyl-(phenylmethyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide for the removal of Ni(II) from aqueous solutions, demonstrating its efficacy in water treatment applications (Rahman & Nasir, 2019).
properties
Molecular Formula |
C22H20N2OS |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[benzyl(methyl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C22H20N2OS/c1-24(16-17-8-4-2-5-9-17)22(26)23-21(25)20-14-12-19(13-15-20)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,23,25,26) |
InChI Key |
VTWVDZGKNMLBDQ-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2,4-dichlorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320307.png)
![2-(2-bromo-4-methylphenoxy)-N-[(2,4-dichlorophenyl)carbamothioyl]acetamide](/img/structure/B320308.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B320311.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B320312.png)

![N-[(2-bromo-4-ethylphenoxy)acetyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B320317.png)
![N-[(3-acetylphenyl)carbamothioyl]-2-(2-bromo-4-ethylphenoxy)acetamide](/img/structure/B320319.png)
![N-[benzyl(methyl)carbamothioyl]-3-bromo-4-tert-butylbenzamide](/img/structure/B320322.png)

![N-[benzyl(methyl)carbamothioyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B320324.png)
![N-[(2-{4-[(3-methylbutanoyl)amino]benzoyl}hydrazino)carbothioyl]cyclohexanecarboxamide](/img/structure/B320325.png)
![N-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbothioyl)cyclohexanecarboxamide](/img/structure/B320326.png)
![N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbothioyl)cyclohexanecarboxamide](/img/structure/B320328.png)